molecular formula C17H16N4O2S B5513222 methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No.: B5513222
M. Wt: 340.4 g/mol
InChI Key: YJWNKEQUQDYGTQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methyl ester group, a benzyl group, a pyridinyl group, a 1,2,4-triazole group, and a thio group . These functional groups suggest that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring, in particular, would contribute to the rigidity of the molecule, while the other groups could influence its overall shape and electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ester and thio groups could make it somewhat polar, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing the structural properties of compounds related to methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate. For instance, the synthesis of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has been studied, which involves a multi-step reaction sequence starting from methyl nicotinate. This pathway yields various derivatives with potential antimicrobial and antitubercular activities (T. K. Dave et al., 2007). Another study describes a convenient synthesis of 3-alkylamino-5-arylthiophenes, providing insights into reaction mechanisms that could be relevant for similar compounds (Kim & Kim, 2000).

Biological Evaluation and Applications

Several studies have investigated the biological activities of derivatives of this compound. One study focuses on the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showing antimicrobial and antioxidant activity (E. M. Flefel et al., 2018). Another research effort highlights the synthesis of novel benzothiazole containing derivatives, with an emphasis on their biological evaluation for antibacterial, antioxidant, and antitubercular activities (Manoj N. Bhoi et al., 2016).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives have been explored, demonstrating the potential of these compounds in combating various human pathogenic microorganisms (N. F. Tay et al., 2022). This research underlines the significance of the structural components in determining the biological efficacy of the compounds.

Molecular-Level Understanding and Inhibition Efficiency

A study on the inhibition efficiency of zinc corrosion by similar compounds reveals a molecular-level understanding of their action, emphasizing the role of methylthiophenyl moiety in altering activity and providing insights into the electronic and structural characteristics influencing their efficiency (G. Gece & S. Bilgiç, 2012).

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

methyl 2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-15(22)12-24-17-20-19-16(14-7-9-18-10-8-14)21(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWNKEQUQDYGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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